Cas no 4156-24-5 (3-(3,4-Dimethoxyphenyl)butan-2-one)

3-(3,4-Dimethoxyphenyl)butan-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-(3,4-Dimethoxyphenyl)butan-2-one
- 4156-24-5
- AKOS015784699
- EN300-191573
- 2-Butanone, 3-(3,4-dimethoxyphenyl)-
- G41791
- SCHEMBL19365873
- DTXSID20570891
-
- Inchi: InChI=1S/C12H16O3/c1-8(9(2)13)10-5-6-11(14-3)12(7-10)15-4/h5-8H,1-4H3
- InChI Key: DIWFDYWHQAEIMY-UHFFFAOYSA-N
- SMILES: CC(C(=O)C)C1=CC(=C(C=C1)OC)OC
Computed Properties
- Exact Mass: 208.109944368g/mol
- Monoisotopic Mass: 208.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 35.5Ų
3-(3,4-Dimethoxyphenyl)butan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B429135-50mg |
3-(3,4-dimethoxyphenyl)butan-2-one |
4156-24-5 | 50mg |
$ 160.00 | 2022-06-07 | ||
Enamine | EN300-191573-1.0g |
3-(3,4-dimethoxyphenyl)butan-2-one |
4156-24-5 | 95% | 1g |
$353.0 | 2023-06-08 | |
TRC | B429135-100mg |
3-(3,4-dimethoxyphenyl)butan-2-one |
4156-24-5 | 100mg |
$ 250.00 | 2022-06-07 | ||
Enamine | EN300-191573-0.1g |
3-(3,4-dimethoxyphenyl)butan-2-one |
4156-24-5 | 95% | 0.1g |
$123.0 | 2023-09-17 | |
Enamine | EN300-191573-10.0g |
3-(3,4-dimethoxyphenyl)butan-2-one |
4156-24-5 | 95% | 10g |
$1518.0 | 2023-06-08 | |
Enamine | EN300-191573-2.5g |
3-(3,4-dimethoxyphenyl)butan-2-one |
4156-24-5 | 95% | 2.5g |
$692.0 | 2023-09-17 | |
Aaron | AR00I8T2-10g |
2-Butanone, 3-(3,4-dimethoxyphenyl)- |
4156-24-5 | 95% | 10g |
$2113.00 | 2023-12-13 | |
A2B Chem LLC | AI50122-250mg |
2-Butanone, 3-(3,4-dimethoxyphenyl)- |
4156-24-5 | 95% | 250mg |
$219.00 | 2024-04-20 | |
A2B Chem LLC | AI50122-500mg |
2-Butanone, 3-(3,4-dimethoxyphenyl)- |
4156-24-5 | 95% | 500mg |
$325.00 | 2024-04-20 | |
Aaron | AR00I8T2-500mg |
2-Butanone, 3-(3,4-dimethoxyphenyl)- |
4156-24-5 | 95% | 500mg |
$404.00 | 2025-02-28 |
3-(3,4-Dimethoxyphenyl)butan-2-one Related Literature
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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4. Back matter
Additional information on 3-(3,4-Dimethoxyphenyl)butan-2-one
3-(3,4-Dimethoxyphenyl)butan-2-one (CAS No. 4156-24-5): A Comprehensive Overview
3-(3,4-Dimethoxyphenyl)butan-2-one, also known by its CAS registry number 4156-24-5, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a butanone moiety with a dimethoxy-substituted phenyl group. The presence of the methoxy groups at the 3 and 4 positions of the phenyl ring imparts distinct electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.
The synthesis of 3-(3,4-Dimethoxyphenyl)butan-2-one can be achieved through several routes, including Friedel-Crafts acylation and nucleophilic aromatic substitution. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions involved in its preparation. These methods not only enhance yield but also reduce the environmental footprint of the synthesis process.
In terms of physical properties, 3-(3,4-Dimethoxyphenyl)butan-2-one exhibits a melting point of approximately 80°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical transformations. The compound's UV-Vis spectrum shows strong absorption bands in the range of 270-300 nm, which is attributed to the conjugation between the carbonyl group and the aromatic ring.
The biological activity of 3-(3,4-Dimethoxyphenyl)butan-2-one has been extensively studied in recent years. It has demonstrated potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes. Additionally, studies have shown that this compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential role in anticancer drug development.
In the field of materials science, 3-(3,4-Dimethoxyphenyl)butan-2-one has been utilized as a precursor for the synthesis of advanced polymers and hybrid materials. Its ability to undergo polymerization under controlled conditions makes it a valuable component in the development of high-performance materials for electronic and optical applications.
The application of 3-(3,4-Dimethoxyphenyl)butan-2-one extends to agrochemicals as well. Recent research has highlighted its potential as a plant growth regulator due to its ability to modulate hormone signaling pathways in plants. This property could be harnessed to develop eco-friendly solutions for crop enhancement.
In conclusion, 3-(3,4-Dimethoxyphenyl)butan-2-one (CAS No. 4156-24-5) is a multifaceted compound with diverse applications across various scientific domains. Its unique structure and versatile reactivity make it an essential component in modern organic chemistry. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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